molecular formula C8H5BrN2O3 B1382831 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one CAS No. 1803593-95-4

5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1382831
M. Wt: 257.04 g/mol
InChI Key: NSZNCBCSKKEKTI-UHFFFAOYSA-N
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Description

“5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the CAS Number: 1803593-95-4 . It has a molecular weight of 257.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
    • Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. For example, antiviral activity might be tested using viral cultures, while anti-inflammatory activity might be tested using animal models .
    • Results : The results or outcomes obtained also vary depending on the specific biological activity. For example, certain indole derivatives might show strong antiviral activity, while others might show strong anti-inflammatory activity .
  • Synthesis and Study of Derivatives of 5-bromo-, 6-nitro-, and 5-bromo-6-nitro-1-glycosylisatins

    • Summary : This study focuses on the synthesis and study of derivatives of 5-bromo-, 6-nitro-, and 5-bromo-6-nitro-1-glycosylisatins .
    • Methods : The specific methods of synthesis and study are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Use as a Stabilizer and Preserving Agent

    • Summary : 5-Bromo-5-nitro-1,3-dioxane has been used as a stabilizer and preserving agent for biological molecules and solutions, including antibodies and antisera .
    • Methods : It can be used alone or combined with methylisothiazolinone, which is also considered to be an effective preservative .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Synthesis of Imidazoles

    • Summary : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods : The specific methods of synthesis are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Biological Potential of Indole Derivatives

    • Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
    • Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied .
    • Results : The results or outcomes obtained also vary depending on the specific biological activity .
  • Therapeutic Potential of Imidazole Containing Compounds

    • Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
    • Methods : The specific methods of synthesis and study are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • Summary : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods : The specific methods of synthesis are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Pharmacological Activities of 1, 3-Diazole Derivatives

    • Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
    • Methods : The specific methods of synthesis and study are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Pharmacological Activities of 1,2,4-Benzothiadiazine-1,1-Dioxide Derivatives

    • Summary : The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess the following pharmacological activities: antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
    • Methods : The specific methods of synthesis and study are not detailed in the search results .
    • Results : The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

This compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-6-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNCBCSKKEKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one

CAS RN

1803593-95-4
Record name 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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